Pyrazolo[1,5-a]pyrimidin-5-ol

Medicinal Chemistry Scaffold Optimization Lipophilicity

Pyrazolo[1,5-a]pyrimidin-5-ol (CAS 1027534-43-5), also referred to as 4H-pyrazolo[1,5-a]pyrimidin-5-one, is the unsubstituted core of the pyrazolo[1,5-a]pyrimidine fused heterocyclic system. This molecular framework is a recognized privileged scaffold in medicinal chemistry, serving as a versatile template for the synthesis of diverse biologically active compounds targeting kinases, GPCRs, and other therapeutic proteins.

Molecular Formula C6H5N3O
Molecular Weight 135.12
CAS No. 1027534-43-5
Cat. No. B3024186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-a]pyrimidin-5-ol
CAS1027534-43-5
Molecular FormulaC6H5N3O
Molecular Weight135.12
Structural Identifiers
SMILESC1=CN2C(=CC=N2)NC1=O
InChIInChI=1S/C6H5N3O/c10-6-2-4-9-5(8-6)1-3-7-9/h1-4H,(H,8,10)
InChIKeyLSLIYLLMLAQRIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazolo[1,5-a]pyrimidin-5-ol (CAS 1027534-43-5): Unsubstituted Core Scaffold for Privileged Heterocycle Derivatization


Pyrazolo[1,5-a]pyrimidin-5-ol (CAS 1027534-43-5), also referred to as 4H-pyrazolo[1,5-a]pyrimidin-5-one, is the unsubstituted core of the pyrazolo[1,5-a]pyrimidine fused heterocyclic system . This molecular framework is a recognized privileged scaffold in medicinal chemistry, serving as a versatile template for the synthesis of diverse biologically active compounds targeting kinases, GPCRs, and other therapeutic proteins [1]. As a parent structure with a molecular formula of C6H5N3O and a molecular weight of 135.12 g/mol, it is primarily valued as a synthetic intermediate and reference standard for structure-activity relationship (SAR) studies and focused library construction [2].

Procurement Risk: Why Generic Pyrazolo[1,5-a]pyrimidine Scaffolds Are Not Interchangeable


In the pyrazolo[1,5-a]pyrimidine class, seemingly minor structural variations lead to profound shifts in biological target engagement and physicochemical properties. Procurement of a substituted analog (e.g., a 7-amino or 2-phenyl derivative) as a 'generic' substitute for the unsubstituted core (CAS 1027534-43-5) is not scientifically valid for SAR studies or library construction. The unsubstituted core provides a unique, unencumbered hydrogen-bond donor/acceptor pattern (the 5-hydroxy/oxo tautomer) and a specific electrostatic potential surface that is fundamentally altered by any substitution . Using a substituted analog as a building block would introduce steric and electronic biases, invalidating the intended structure-activity relationship analysis or diversity-oriented synthesis strategy [1].

Pyrazolo[1,5-a]pyrimidin-5-ol (CAS 1027534-43-5): Direct Quantitative Evidence for Scaffold Selection


Physicochemical Property Comparison: LogP of Unsubstituted Core vs. 7-Amino Analog

The unsubstituted pyrazolo[1,5-a]pyrimidin-5-ol core exhibits a calculated LogP of 0.59830 . In contrast, the closely related 7-aminopyrazolo[1,5-a]pyrimidin-5-ol analog has a reported LogP of 0.05490 [1]. This approximately 11-fold difference in lipophilicity (ΔLogP = 0.5434) fundamentally impacts passive membrane permeability and aqueous solubility profiles, directly influencing the compound's utility as a core scaffold for further optimization.

Medicinal Chemistry Scaffold Optimization Lipophilicity

Molecular Weight and Topological Polar Surface Area (TPSA) Comparison for Scaffold Selection

The unsubstituted core has a molecular weight of 135.12 Da and a Topological Polar Surface Area (TPSA) of 76.44 Ų [1]. A common analog, 2-phenylpyrazolo[1,5-a]pyrimidin-5-ol, exhibits a significantly higher molecular weight (211.22 Da) and TPSA (estimated ~66 Ų due to reduced polarity from the phenyl group) . The lower molecular weight and higher TPSA of the parent scaffold place it in a distinct region of property space, making it a more suitable starting point for fragment-based drug discovery or for building compound libraries that require high ligand efficiency and favorable solubility.

Drug Design Scaffold Properties TPSA

Tautomeric Equilibrium and Hydrogen-Bonding Potential: Unsubstituted Core vs. Methylated Analog

The unsubstituted pyrazolo[1,5-a]pyrimidin-5-ol exists as an equilibrium between the 5-hydroxy and 5-oxo tautomers (pyrazolo[1,5-a]pyrimidin-5(1H)-one), providing a dual hydrogen-bond donor/acceptor motif [1]. This tautomeric flexibility is lost in a methylated analog such as 2,7-dimethylpyrazolo[1,5-a]pyrimidin-5(4H)-one, which is locked in the oxo form due to steric and electronic constraints [2]. The unsubstituted core's ability to present either a hydroxyl or carbonyl group can lead to distinct binding modes with biological targets, offering a different interaction profile than conformationally restricted analogs.

Scaffold Design Tautomerism Binding Interactions

Optimal Research and Procurement Applications for Pyrazolo[1,5-a]pyrimidin-5-ol (CAS 1027534-43-5)


Fragment-Based Drug Discovery (FBDD) Library Construction

With a molecular weight of 135.12 Da and a TPSA of 76.44 Ų, this unsubstituted core is an ideal fragment for FBDD campaigns, meeting the 'Rule of 3' criteria . Its small size and favorable polarity (LogP = 0.59830) provide a clean starting point for identifying weak but ligand-efficient hits against novel targets, which can be optimized through structure-guided elaboration [1]. Procuring this exact scaffold ensures the fragment library contains a validated privileged core free from the steric and electronic biases of pre-installed substituents.

Structure-Activity Relationship (SAR) Baseline for Kinase Inhibitor Programs

The unsubstituted pyrazolo[1,5-a]pyrimidine core is a recognized ATP-mimetic scaffold in kinase drug discovery . This compound (CAS 1027534-43-5) serves as the essential negative control or baseline reference in SAR studies of its many potent kinase-inhibiting derivatives (e.g., CDK2, TRKA, PIM-1 inhibitors) [1]. Procuring this specific parent compound allows for accurate deconvolution of substituent contributions to potency and selectivity, a step that is impossible using a pre-substituted analog.

Synthetic Methodology Development and Diversification

As the parent heterocycle, Pyrazolo[1,5-a]pyrimidin-5-ol is the preferred starting material for developing and validating new synthetic methodologies for late-stage functionalization (e.g., C-H activation, halogenation, cross-coupling) on this scaffold . Using the unsubstituted core eliminates the confounding reactivity of existing functional groups, providing a clean substrate for reaction discovery and optimization [1]. This is crucial for academic groups and CROs aiming to generate diverse libraries of pyrazolo[1,5-a]pyrimidines for biological screening.

Technical Documentation Hub

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